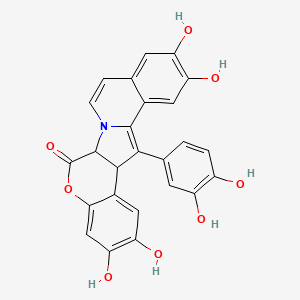
(R)-Gallopamil hydrochloride
Overview
Description
®-Gallopamil hydrochloride is a chiral calcium channel blocker belonging to the phenylalkylamine class. It is primarily used in the treatment of cardiovascular diseases, particularly for its anti-anginal and anti-arrhythmic properties. The compound is the enantiomer of gallopamil, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Gallopamil hydrochloride typically involves the resolution of racemic gallopamil. This process can be achieved through chiral chromatography or by using chiral resolving agents. The key steps in the synthesis include:
Formation of the phenylalkylamine core: This involves the reaction of veratraldehyde with a suitable amine under reductive amination conditions.
Resolution of enantiomers: The racemic mixture is separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Formation of hydrochloride salt: The resolved ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-Gallopamil hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for the resolution of enantiomers and large-scale reactors for the synthesis steps.
Chemical Reactions Analysis
Types of Reactions: ®-Gallopamil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylalkylamine core.
Reduction: Reduced amine forms.
Substitution: Substituted aromatic or amine derivatives.
Scientific Research Applications
®-Gallopamil hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on calcium channels in various cell types.
Medicine: Investigated for its potential in treating cardiovascular diseases, arrhythmias, and angina.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-Gallopamil hydrochloride exerts its effects by blocking L-type calcium channels in cardiac and smooth muscle cells. This inhibition reduces calcium influx, leading to decreased myocardial contractility and vasodilation. The compound specifically targets the alpha-1 subunit of the calcium channel, disrupting the normal flow of calcium ions and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Verapamil: Another phenylalkylamine calcium channel blocker with similar therapeutic uses.
Diltiazem: A benzothiazepine calcium channel blocker with overlapping clinical applications.
Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.
Uniqueness: ®-Gallopamil hydrochloride is unique due to its specific enantiomeric form, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other calcium channel blockers. Its chiral nature allows for more targeted therapeutic effects and potentially fewer side effects.
Properties
CAS No. |
36622-40-9 |
|---|---|
Molecular Formula |
C28H40N2O5 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2S)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile |
InChI |
InChI=1S/C28H40N2O5/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5/h10-11,16-18,20H,9,12-15H2,1-8H3/t28-/m0/s1 |
InChI Key |
XQLWNAFCTODIRK-NDEPHWFRSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gallopamil, (-)-; (-)-Gallopamil; (-)-D 600; (-)-Methoxyverapamil; (S)-Gallopamil; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)



![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)
